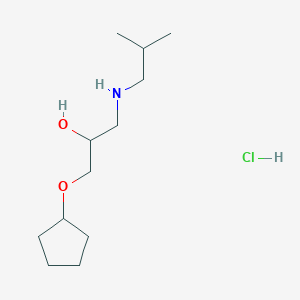

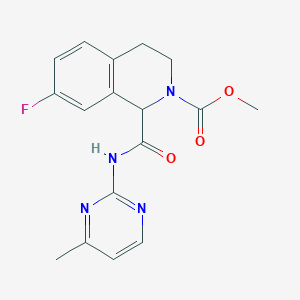

![molecular formula C15H22N2O3 B2948261 Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate CAS No. 50722-42-4](/img/structure/B2948261.png)

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate is a chemical compound with the CAS Number: 50722-42-4 . Its molecular formula is C15H22N2O3 and it has a molecular weight of 278.35 . The IUPAC name for this compound is benzyl (1S)-2-(butylamino)-1-methyl-2-oxoethylcarbamate .

Molecular Structure Analysis

The InChI code for Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate is 1S/C15H22N2O3/c1-3-4-10-16-14(18)12(2)17-15(19)20-11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3, (H,16,18) (H,17,19)/t12-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Synthesis of Primary Amines

This compound is used as a protected form of ammonia in the synthesis of primary amines. The protection allows for selective reactions to occur at other functional groups without interference from the amine group. After N-alkylation, the benzyl carbamate protecting group can be removed with Lewis acids .

Chiral Resolution Agents

Due to its chiral nature, this compound can serve as a chiral resolution agent. It can be used to separate enantiomers of racemic mixtures, which is crucial in the production of enantiomerically pure pharmaceuticals .

Intermediate in Medicinal Chemistry

As an intermediate in medicinal chemistry, Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate can be utilized in the synthesis of various drugs. Its structure is versatile for modifications that can lead to the development of new therapeutic agents .

Proteomics and Peptide Research

In proteomics and peptide research, this compound can be used to modify peptides and proteins. It can act as a carbamate donor in the modification of amino groups, which is a common requirement in peptide labeling and conjugation studies .

Material Science

In material science, Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate can be used to modify the surface properties of materials. It can be grafted onto polymers or other surfaces to introduce specific functionalities or to alter surface interactions .

Agricultural Chemistry

This compound may find applications in agricultural chemistry, particularly in the synthesis of agrochemicals. Its structure allows for the creation of compounds that can act as growth promoters or pesticides .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate is currently unknown

Mode of Action

It is known that carbamates, a class of compounds to which this molecule belongs, typically act by interacting with their targets and causing changes in their function .

Biochemical Pathways

Carbamates are known to affect various biochemical pathways depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate . These factors could include pH, temperature, presence of other molecules, and more.

properties

IUPAC Name |

benzyl N-[(2S)-1-(butylamino)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-3-4-10-16-14(18)12(2)17-15(19)20-11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3,(H,16,18)(H,17,19)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMRNDJPAVGSRO-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-[(1S)-1-(butylcarbamoyl)ethyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2948184.png)

![4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2948185.png)

![2-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2948186.png)

![1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2948187.png)

![(E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2948190.png)

![(E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2948194.png)

![5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine](/img/structure/B2948197.png)

![4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide](/img/structure/B2948199.png)